3-(4-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
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Properties
Molecular Formula |
C25H20N4O4 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O4/c1-15-4-3-5-17(12-15)22-27-23(33-28-22)18-8-11-20-21(13-18)26-25(31)29(24(20)30)14-16-6-9-19(32-2)10-7-16/h3-13H,14H2,1-2H3,(H,26,31) |
InChI Key |
YJWPILJLXPYXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family known for its diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound by reviewing relevant studies and synthesizing findings from various sources.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure consists of a quinazoline core with substituents that enhance its biological activity.
Antitumor Activity
Research has shown that quinazoline derivatives exhibit significant antitumor properties. In particular, compounds similar to This compound have been evaluated for their efficacy against various cancer cell lines. For example:
- In vitro studies demonstrated that related quinazoline compounds inhibited cell proliferation in lung carcinoma cell lines with IC50 values in the low micromolar range .
- In vivo studies indicated that these compounds could reduce tumor growth significantly in xenograft models .
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | Calu-6 (lung carcinoma) | 0.04 | 79% inhibition |
| Compound B | HCC827 (lung adenocarcinoma) | 0.06 | Significant growth inhibition |
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has also been explored. Studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation:
- Compounds similar to the target molecule showed effective inhibition of COX-2 with IC50 values around 0.03 µM .
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| Compound C | 0.03 |
| Compound D | 0.04 |
Antimicrobial Activity
Quinazolines have demonstrated antimicrobial properties against various pathogens:
- The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
- It was particularly effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 10–20 µg/mL .
The biological activity of This compound is attributed to its ability to interact with specific protein targets:
- VEGFR Inhibition : Similar compounds have shown selective inhibition of vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .
- Cell Cycle Arrest : Studies suggest that these compounds induce cell cycle arrest in the G1 phase, preventing cancer cell proliferation.
Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives:
- Case Study 1 : A study on a related quinazoline derivative showed a significant reduction in tumor size in a mouse model after administration over three weeks.
- Case Study 2 : Another study reported that a structurally similar compound led to a marked decrease in inflammatory markers in an animal model of arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
